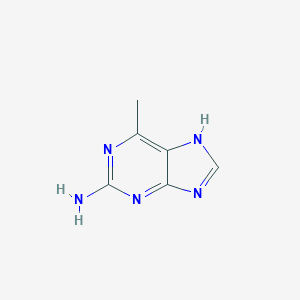
7-Methyl-6-thioguanosine
Vue d'ensemble
Description
7-Methyl-6-thioguanosine is a modified nucleoside with the molecular formula C11H15N5O4S It is a derivative of guanosine, where the 6th position is substituted with a mercapto group (-SH) and the 7th position with a methyl group (-CH3)
Mécanisme D'action
Target of Action
6-Mercapto-7-methylguanosine (MESG) is a modified nucleoside that primarily targets RNA molecules, including messenger RNA (mRNA), ribosomal RNA (rRNA), microRNA (miRNA), and transfer RNA (tRNA) . These RNA molecules play crucial roles in various biological processes, including protein synthesis, gene regulation, and cellular signaling .
Mode of Action
MESG interacts with its RNA targets through a process known as m7G modification . This modification involves the addition of a methyl group to the guanine base of the RNA molecule, which can influence the stability, structure, and function of the RNA . The m7G modification is installed by specific enzymes, such as methyltransferase-like 1 (METTL1) and RNA guanine-7 methyltransferase (RNMT) .
Biochemical Pathways
The m7G modification affects almost the whole process of RNA metabolism, including pre-mRNA splicing, stabilization of mRNA structure, transcription, translation, and nuclear export . By influencing these processes, MESG can regulate gene expression and impact various physiological functions .
Result of Action
The m7G modification mediated by MESG can have significant molecular and cellular effects. It can alter the expression of multiple oncogenes and tumor suppressor genes, thereby influencing disease development, especially cancer . Aberrant m7G levels are closely associated with tumorigenesis and progression .
Analyse Biochimique
Biochemical Properties
6-Mercapto-7-methylguanosine actively participates in biological functions by interacting with various enzymes, proteins, and other biomolecules. The most well-studied regulator of 6-Mercapto-7-methylguanosine is methyltransferase-like 1 (METTL1), which binds to its corresponding cofactor WD repeat domain 4 (WDR4) to install 6-Mercapto-7-methylguanosine modifications in tRNA, miRNA, and mRNA .
Cellular Effects
6-Mercapto-7-methylguanosine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that 6-Mercapto-7-methylguanosine modifications are crucial in the emergence of cancer, with aberrant 6-Mercapto-7-methylguanosine levels closely associated with tumorigenesis and progression .
Molecular Mechanism
6-Mercapto-7-methylguanosine exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been observed that enhanced expression of RNMT/RAM promotes Cyclin D1 (CCND1) translation by increasing 6-Mercapto-7-methylguanosine capping of its mRNA .
Temporal Effects in Laboratory Settings
The effects of 6-Mercapto-7-methylguanosine change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Mercapto-7-methylguanosine vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
6-Mercapto-7-methylguanosine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
6-Mercapto-7-methylguanosine is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 6-Mercapto-7-methylguanosine and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For example, some biomarkers related to 6-Mercapto-7-methylguanosine were primarily located in the cytoplasm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-thioguanosine typically involves the methylation of guanosine followed by the introduction of a mercapto group. One common method includes the use of methyl iodide (CH3I) for methylation and thiourea (NH2CSNH2) for the mercapto group introduction. The reaction conditions often require a controlled temperature and pH to ensure the selective modification of the guanosine molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through techniques such as crystallization or chromatography to achieve high purity suitable for research and application purposes.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-6-thioguanosine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the mercapto group.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified mercapto derivatives.
Substitution: Alkylated or acylated products.
Applications De Recherche Scientifique
7-Methyl-6-thioguanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: Studied for its role in RNA modification and its potential impact on gene expression and regulation.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Comparaison Avec Des Composés Similaires
7-Methylguanosine: Lacks the mercapto group, making it less reactive in certain chemical reactions.
6-Thioguanosine: Similar to 7-Methyl-6-thioguanosine but without the methyl group, affecting its biological activity.
Uniqueness: this compound is unique due to the presence of both the mercapto and methyl groups, which confer distinct chemical and biological properties. This dual modification allows for a broader range of applications and interactions compared to its analogs.
Propriétés
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methylpurin-9-ium-6-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4S/c1-15-3-16(8-5(15)9(21)14-11(12)13-8)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,21)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHIWBUKNJIBSE-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C2=C1C(=NC(=N2)N)[S-])C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=NC(=N2)N)[S-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601235975 | |
| Record name | 2-Amino-6-mercapto-7-methylpurine ribonucleoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55727-10-1 | |
| Record name | 2-Amino-6-mercapto-7-methylpurine ribonucleoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55727-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Mercapto-7-methylguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055727101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-mercapto-7-methylpurine ribonucleoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-MERCAPTO-7-METHYLGUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F1954X1MN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















